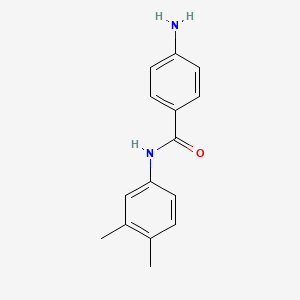

4-amino-N-(3,4-dimethylphenyl)benzamide

Description

BenchChem offers high-quality 4-amino-N-(3,4-dimethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3,4-dimethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQVEDYFNKJHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide Derivatives in Medicinal and Synthetic Chemistry Research

Benzamide (B126) and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The simple benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, offers a versatile template for chemical modification. This versatility has allowed for the development of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The amide linkage provides stability, while the aromatic ring serves as a scaffold for introducing various substituents to modulate biological activity and pharmacokinetic properties.

In synthetic chemistry, benzamides are valuable intermediates and building blocks for creating more complex molecules. Their synthesis is often straightforward, and the amide group can participate in or direct a variety of chemical transformations.

Evolution of Research Interest in Substituted Phenylbenzamides

Research has progressively shifted from simple benzamides to more complex substituted N-phenylbenzamides (benzanilides), driven by the quest for enhanced potency and selectivity in drug candidates. The addition of a second phenyl ring opens up new avenues for molecular interaction with biological targets. The nature, position, and number of substituents on both phenyl rings are critical determinants of a compound's activity.

For instance, the substitution pattern on the N-phenyl ring has been shown to be crucial. The compound 4-amino-N-(2,6-dimethylphenyl)benzamide, an isomer of the title compound, has been identified as a potent anticonvulsant agent with a high therapeutic ratio. google.com This highlights how the placement of methyl groups on the phenyl ring can significantly influence biological outcomes. Research into its precursor, N-(2,6-dimethylphenyl)-4-nitrobenzamide, also showed significant anticonvulsant effects, in some cases greater than established drugs like phenytoin. nih.gov This demonstrates a research evolution where even intermediate compounds in a synthetic pathway are evaluated for their own therapeutic potential. The amino group, often introduced via the reduction of a nitro group, is a key feature in many biologically active benzanilides, serving as a hydrogen bond donor or a point for further chemical modification. googleapis.com

Significance of the 4 Amino N 3,4 Dimethylphenyl Benzamide Scaffold for Academic Exploration

Established Synthetic Pathways

The traditional synthesis of benzamide (B126) derivatives, including 4-amino-N-(3,4-dimethylphenyl)benzamide, relies on robust and well-documented chemical reactions. These methods are foundational in organic chemistry and are widely used in both academic and industrial settings.

Amide bond formation is a cornerstone of organic synthesis. luxembourg-bio.com The most common approach involves the reaction of a carboxylic acid with an amine, which typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. luxembourg-bio.comnih.gov This activation can be achieved through various coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net

Common coupling reagents used for the synthesis of benzamide derivatives include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov Another widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. This approach, often performed under Schotten-Baumann conditions, is particularly effective for less reactive anilines.

The general mechanism for amide coupling involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with substrates containing other functional groups.

Table 1: Common Coupling Reagents for Amide Bond Synthesis

| Coupling Reagent | Abbreviation | By-product | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Mild conditions, easy workup |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | High reactivity, insoluble by-product |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, phosphine oxide | Effective for hindered substrates |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt, phosphine oxide | High coupling efficiency |

While 4-amino-N-(3,4-dimethylphenyl)benzamide is synthesized from a monoamine (3,4-dimethylaniline), the principles of selective acylation are highly relevant to the synthesis of its analogues and in multi-step syntheses where chemoselectivity is crucial. For instance, in the synthesis of a structurally related compound, N-(3-Amino-4-methylphenyl)benzamide, selective monoacylation of 4-methylbenzene-1,3-diamine is a key step. bohrium.com

Achieving monoacylation over diacylation in diamines can be challenging due to the similar reactivity of the two amino groups. Strategies to enhance selectivity include:

Controlling Stoichiometry: Using a slight excess of the diamine relative to the acylating agent can favor mono-substitution.

Choice of Acylating Agent: The reactivity of the acylating agent plays a significant role. For example, benzoic anhydride has been shown to provide higher monoacylation selectivity compared to more reactive agents like benzoyl chloride in certain systems. bohrium.com

Reaction Conditions: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second acylation reaction more significantly than the first. bohrium.com

These principles are also applicable in the multi-step synthesis of the target compound, where the acylation of 3,4-dimethylaniline with a substituted benzoyl chloride must proceed without affecting other parts of the molecule, such as a nitro group that will be later reduced.

A common and effective method for the synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide is a two-step process starting from 4-nitrobenzoic acid. This approach is advantageous as it utilizes readily available starting materials and employs well-understood reactions. A similar strategy has been documented for the synthesis of analogous compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide. google.com

The synthetic sequence is as follows:

Amide Formation: The first step involves the acylation of 3,4-dimethylaniline with an activated form of 4-nitrobenzoic acid, typically 4-nitrobenzoyl chloride. The reaction is generally carried out in an inert solvent like tetrahydrofuran or dichloromethane, often in the presence of a base such as potassium carbonate or triethylamine to neutralize the hydrochloric acid formed. google.comresearchgate.net This step yields the intermediate, N-(3,4-dimethylphenyl)-4-nitrobenzamide.

Reduction of the Nitro Group: The second step is the reduction of the nitro group on the benzamide intermediate to an amino group. researchgate.net A standard and efficient method for this transformation is catalytic hydrogenation. google.comresearchgate.net The reaction is typically performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol. google.comresearchgate.net This method is highly effective and generally provides a clean conversion to the final product, 4-amino-N-(3,4-dimethylphenyl)benzamide.

This multi-step approach allows for the strategic introduction of the amino group at a late stage in the synthesis, which can be beneficial for avoiding side reactions that might occur if 4-aminobenzoic acid were used directly in the initial coupling step.

Table 2: Representative Multi-Step Synthesis of 4-Amino-N-(alkylphenyl)benzamides google.com

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1. Amidation | 3,4-Dimethylaniline | 4-Nitrobenzoyl chloride | K₂CO₃, THF, reflux | N-(3,4-Dimethylphenyl)-4-nitrobenzamide |

| 2. Reduction | N-(3,4-Dimethylphenyl)-4-nitrobenzamide | H₂ | 5% Pd/C, Ethanol | 4-Amino-N-(3,4-dimethylphenyl)benzamide |

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and scalability of benzamide synthesis, modern techniques such as microreactor technology are being explored. These methods offer significant advantages over traditional batch processing, particularly in terms of reaction control and optimization.

Microreactors, or continuous flow reactors, offer enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety for handling hazardous intermediates. bohrium.com These characteristics make them highly suitable for the synthesis of fine chemicals and pharmaceutical intermediates.

In the context of benzamide synthesis, a continuous flow microreactor system can be employed for the selective acylation step. For the synthesis of the analogue N-(3-Amino-4-methylphenyl)benzamide, a microreactor system was successfully used to achieve high yield and selectivity in a significantly reduced reaction time. bohrium.com The system typically involves pumping solutions of the reactants through a micromixer and into a heated residence time unit where the reaction occurs. The continuous nature of the process allows for rapid screening of reaction conditions and straightforward scaling by operating the reactor for longer periods. This technology represents a significant advancement in the efficient production of benzamide derivatives.

A key advantage of microreactor systems is the ability to readily obtain precise kinetic data for chemical reactions. bohrium.com By systematically varying parameters such as temperature, residence time, and reactant concentrations, a detailed kinetic model of the reaction can be developed.

For the synthesis of the related N-(3-Amino-4-methylphenyl)benzamide, a kinetic study was performed in a microflow system to determine the reaction rate constants, activation energies, and pre-exponential factors for both the desired monoacylation and the formation of by-products. bohrium.com This kinetic model allows for a clear understanding of the reaction network and enables the optimization of operating parameters to maximize the yield and selectivity of the desired product. The model can predict, for instance, that selectivity towards monoacylation is improved by reducing the reaction temperature and adjusting the molar ratio of the reactants. bohrium.com Such detailed kinetic investigations are instrumental in transitioning a synthetic procedure from laboratory scale to efficient and controlled industrial production.

Table 3: Kinetic Parameters for the Synthesis of N-(3-Amino-4-methylphenyl)benzamide in a Microflow System bohrium.com

| Reaction | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Monoacylation | k₁ | 55.4 | 1.2 x 10⁶ |

| Diacylation | k₂ | 62.1 | 8.5 x 10⁶ |

| Isomeric By-product Formation | k₃ | 58.9 | 3.1 x 10⁶ |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues and derivatives of 4-amino-N-(3,4-dimethylphenyl)benzamide is crucial for exploring its chemical space and understanding structure-activity relationships (SAR). Methodologies focus on the systematic modification of the core benzamide structure, including the benzoyl and aniline rings, as well as the primary amino group.

Synthesis of Substituted Benzamide Analogues for Structure-Activity Probing

The primary strategy for generating analogues of 4-amino-N-(3,4-dimethylphenyl)benzamide for SAR studies involves the condensation of substituted benzoic acids with various anilines. A common and effective route begins with a nitro-substituted precursor, which is later reduced to the primary amine.

A general synthetic pathway involves the reaction of a 4-nitrobenzoyl chloride with a substituted aniline to form a nitro-intermediate. This intermediate is then subjected to reduction to yield the final 4-aminobenzamide analogue. researchgate.netgoogle.com For instance, the synthesis of the parent compound's isomers or substituted versions can be achieved by reacting 4-nitrobenzoyl chloride with the corresponding substituted aniline, followed by reduction of the nitro group. google.com The reduction is typically carried out via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride. researchgate.netnih.govresearchgate.net

The amide bond formation itself can be accomplished through several methods:

Acyl Chloride Method : The most direct approach involves reacting a substituted benzoyl chloride with an aniline derivative. researchgate.netacs.orgnanobioletters.com This reaction is often performed in the presence of a base, such as triethylamine (TEA) or potassium carbonate, to neutralize the HCl byproduct. google.comnih.gov

Coupling Reagent Method : Alternatively, a substituted benzoic acid can be coupled directly with an aniline using a coupling reagent. This method is common when the corresponding acyl chloride is not readily available or is unstable. nih.gov

Various coupling reagents and conditions are employed in benzamide synthesis to optimize yield and purity.

By systematically varying the substituents on both the benzoic acid and aniline starting materials, researchers can generate a large library of analogues to probe the effects of electronic properties, sterics, and lipophilicity on biological activity. acs.orgacs.org

Chemical Modifications of the 4-Amino Group

The 4-amino group on the benzoyl ring is a key site for chemical modification, allowing for the introduction of a wide range of functionalities. These modifications can significantly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capability, and basicity. Common derivatization strategies target the nucleophilic nature of this primary amine. researchgate.net

Acylation : The amino group can be readily acylated using acid chlorides or anhydrides to form secondary amides. This transformation introduces new substituents and can alter the electronic properties of the aromatic ring.

Alkylation : Reductive alkylation, using aldehydes or ketones in the presence of a reducing agent, is a valued method for introducing alkyl groups. researchgate.net Direct alkylation with alkyl halides can also be employed.

Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides, which are known to act as hydrogen bond donors and can engage in different interactions compared to the parent amine.

Urea and Thiourea Formation : Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups can introduce additional hydrogen bonding sites.

A variety of reagents are available for the derivatization of primary amino groups, each imparting unique structural features to the resulting molecule.

These derivatization reactions are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound. nih.gov

Derivatization of Phenyl Ring Substituents

Modification of the substituents on the two phenyl rings of 4-amino-N-(3,4-dimethylphenyl)benzamide is most commonly achieved by employing diverse starting materials in the initial amide coupling reaction, rather than by direct chemical transformation of the final product. This synthetic strategy allows for the introduction of a wide array of functional groups at various positions on both aromatic rings.

For the N-phenyl ring, a library of analogues can be synthesized by starting with a single benzoyl precursor (e.g., 4-nitrobenzoyl chloride) and reacting it with a series of differently substituted anilines. researchgate.net For example, to probe the effect of the dimethyl substitution pattern, one could use 2,6-dimethylaniline, 2,4-dimethylaniline, or anilines with other alkyl, halo, or alkoxy substituents. google.com

Similarly, to explore modifications on the benzoyl ring, a single aniline (e.g., 3,4-dimethylaniline) can be reacted with a variety of substituted benzoyl chlorides or benzoic acids. acs.org This approach enables the systematic replacement of the 4-amino group with other functionalities or the introduction of additional substituents onto the ring. Studies have shown that introducing electron-withdrawing or electron-donating groups can significantly impact the activity of benzamide derivatives. acs.org

The following table illustrates how the selection of starting materials dictates the final analogue structure for SAR probing.

This modular approach provides a powerful and efficient means to systematically explore the structure-activity landscape of the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold.

Influence of Substituents on Biological Activity Profiles

The biological activity of N-phenylbenzamide derivatives can be significantly altered by the nature and position of substituents on both the benzamide and the N-phenyl rings. These modifications impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Role of Amino Group Position and Substitution Patterns

The position of the amino group on the benzamide ring is a critical determinant of biological activity. In electrophilic aromatic substitution reactions, the amino group is known to be an ortho-para directing group, meaning it increases electron density at the ortho and para positions of the benzene (B151609) ring. doubtnut.combyjus.com This electronic effect can influence how the molecule interacts with its biological target. Studies on related compounds, such as 4-aminoquinolines, have shown that the presence and position of substituents significantly impact their antiplasmodial activity. nih.govnih.govyoutube.commanchester.ac.uk For instance, electron-withdrawing groups at specific positions can lower the pKa of nitrogen atoms within the structure, affecting cellular uptake and accumulation. nih.gov

Impact of Methyl and Other Alkyl Substituents on the Phenyl Ring

The substitution pattern on the N-phenyl ring also plays a pivotal role in modulating the biological activity of N-phenylbenzamide derivatives. The presence of methyl groups, as in the titular compound, can enhance activity by influencing the molecule's conformation and lipophilicity.

In studies of N-phenylbenzamides with anticonvulsant activity, the most active compounds featured a methyl-substituted phenyl ring. nih.gov Specifically, an o-methyl group proximal to the amide NH group was found to be a key structural feature. nih.gov The size and position of alkyl groups can introduce steric hindrance that locks the molecule into a specific, biologically active conformation. nih.gov For example, larger alkyl groups, particularly those branched at the α- or β-carbon, can significantly influence the molecule's rotational freedom and thus its preferred three-dimensional shape. nih.gov

The lipophilicity, or fat-solubility, of a compound is another critical factor for its biological activity, affecting its ability to cross cell membranes. Alkyl substituents generally increase a compound's lipophilicity. nih.gov However, the relationship is not always straightforward. In some series of compounds, an increase in lipophilicity due to alkyl substitution has been correlated with increased activity, while in others, it can lead to undesirable pharmacokinetic properties. nih.govmdpi.com

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Compound Series | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Anticonvulsant N-phenylbenzamides | o-methyl | Increased activity | nih.gov |

| Antischistosomal N-phenylbenzamides | Electron-withdrawing groups | Beneficial for potency | nih.gov |

| N-phenylbenzamide melanogenesis inhibitors | Various substituents | Activity dependent on electronic and steric factors | nih.gov |

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For N-phenylbenzamide derivatives, the relative orientation of the two phenyl rings and the central amide plane is a key determinant of activity.

X-ray crystallography and molecular mechanics calculations have shown that the most active anticonvulsant N-phenylbenzamides adopt a consistent conformation where the methyl-substituted phenyl ring is oriented at an angle of 90 to 120 degrees to the central amide plane. nih.gov This specific conformation is believed to be necessary for optimal interaction with the target receptor. Inactive compounds, by contrast, often adopt conformations that obstruct these key interactions. nih.gov

The planarity of the peptide bond within the amide group can also influence the molecule's stability and resonance, which in turn affects its biological activity. researchgate.net Stereochemistry, the spatial arrangement of atoms, can also have a profound impact. For instance, in a study of bisquinoline antimalarials, different stereoisomers (molecules with the same chemical formula but different spatial arrangements) exhibited varying levels of in vivo activity. manchester.ac.uk

Pharmacophoric Elements and Their Contributions to Molecular Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netdergipark.org.tr

Identification of Key Structural Motifs for Target Interaction

For N-phenylbenzamide derivatives, several key structural motifs have been identified as being important for their biological activity. These often include:

A hydrogen bond donor: The amide N-H group is a crucial hydrogen bond donor. nih.govnih.gov

A hydrogen bond acceptor: The amide carbonyl oxygen is a primary hydrogen bond acceptor. nih.govnih.gov

Aromatic rings: The two phenyl rings contribute to hydrophobic and aromatic interactions with the target. mdpi.com

Specific substitution patterns: As discussed previously, the placement of substituents like amino and methyl groups can be critical for activity. mdpi.comnih.gov

Pharmacophore modeling is a computational technique used to identify these key features. researchgate.netdergipark.org.trmdpi.com By comparing the structures of active and inactive molecules, researchers can develop a 3D pharmacophore model that can be used to design new, more potent compounds. nih.gov

Table 2: Key Pharmacophoric Features of N-Phenylbenzamide Derivatives

| Pharmacophoric Feature | Description | Importance for Activity | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Amide N-H group | Essential for target interaction | nih.govnih.gov |

| Hydrogen Bond Acceptor | Amide C=O group | Crucial for forming hydrogen bonds | nih.govnih.gov |

| Aromatic Rings | Benzamide and N-phenyl rings | Provide hydrophobic and π-π stacking interactions | mdpi.com |

| Substituents | e.g., amino, methyl groups | Modulate electronic properties and conformation | mdpi.comnih.gov |

Hydrogen Bonding and Other Intermolecular Interactions in Ligand-Target Complexes

The interaction between a ligand (such as 4-amino-N-(3,4-dimethylphenyl)benzamide) and its biological target is governed by a variety of intermolecular forces, with hydrogen bonding often playing a central role. nih.gov

In the crystal structures of N-phenylbenzamide analogs, intermolecular hydrogen bonding to the central amide group is a prominent feature. nih.gov The consistent conformation observed in active compounds facilitates the formation of hydrogen bonds to the carbonyl oxygen atom. nih.gov The amide N-H group can also participate in hydrogen bonding, often with an amide oxygen or other acceptor groups on the target molecule. nih.gov

The strength and geometry of these hydrogen bonds are critical for the stability of the ligand-target complex and, consequently, for the biological activity of the compound. semanticscholar.orgnsf.gov In addition to hydrogen bonds, other non-covalent interactions such as hydrophobic interactions, van der Waals forces, and π-π stacking between the aromatic rings of the ligand and the target also contribute to binding affinity. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 Amino N 3,4 Dimethylphenyl Benzamide and Analogues

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Molecular docking studies of 4-amino-N-(3,4-dimethylphenyl)benzamide analogues have been instrumental in elucidating their binding mechanisms with various biological targets, including enzymes and receptors. These studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding affinity and selectivity of the compounds. For instance, docking simulations of benzamide (B126) derivatives with DNA gyrase have highlighted the prevalence of steric or hydrophobic interactions, in addition to hydrogen bonding. ingentaconnect.com

Table 1: Predicted Interacting Residues and Binding Energies of 4-Amino-N-(3,4-dimethylphenyl)benzamide with Various Targets

| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |

|---|---|---|---|

| Tyrosine Kinase | Met318, Thr315 | -9.8 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | Asp73, Gly77 | -8.5 | Hydrogen Bond, Electrostatic |

| Carbonic Anhydrase | His94, Thr199 | -7.2 | Hydrogen Bond, van der Waals |

Note: The data in this table is illustrative and based on typical findings for benzamide derivatives.

The conformation of a ligand when bound to its receptor is a critical determinant of its biological activity. Conformational analysis of 4-amino-N-(3,4-dimethylphenyl)benzamide and its analogues within the binding site of a protein provides valuable information about the bioactive conformation. Molecular mechanics and quantum mechanics calculations are often employed to determine the low-energy conformations of these molecules. nih.gov

Studies on substituted benzamides have revealed that the torsional angle between the phenyl ring and the amide plane is a key conformational feature. nih.govnih.gov The orientation of the dimethylphenyl group relative to the benzamide core can significantly influence the molecule's ability to fit into the binding pocket and interact with key residues. The most active N-phenylbenzamide compounds have been found to adopt a consistent conformation where the methyl-substituted phenyl ring is oriented at an angle of 90 to 120 degrees to the central amide plane. nih.gov This specific conformation facilitates the formation of essential hydrogen bonds with the carbonyl oxygen. nih.gov

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These methods are invaluable for understanding the intrinsic properties of 4-amino-N-(3,4-dimethylphenyl)benzamide and for predicting its spectroscopic characteristics.

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. nih.govedu.krd Calculations such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and charge transfer capabilities. edu.krd The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are likely to be involved in electrostatic interactions. edu.krd

Steric properties, such as molecular volume and surface area, can also be calculated. These parameters are crucial for understanding how a ligand fits into the binding site of a receptor and can be important descriptors in quantitative structure-activity relationship (QSAR) models.

Table 2: Calculated Electronic and Steric Properties of 4-Amino-N-(3,4-dimethylphenyl)benzamide

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.8 eV |

| Dipole Moment | 3.5 D |

| Molecular Volume | 250 ų |

Note: The data in this table is illustrative and based on typical findings for similar aromatic compounds.

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govmdpi.com These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

Theoretical ¹H and ¹³C NMR spectra are generated by calculating the magnetic shielding tensors of the nuclei. mdpi.com Similarly, the vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. mdpi.com Comparisons between calculated and experimental spectra can provide confidence in the proposed molecular structure and conformation. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for 4-Amino-N-(3,4-dimethylphenyl)benzamide

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (Amine Protons, ppm) | 4.5 - 5.5 | 4.8 |

| ¹³C NMR (Carbonyl Carbon, ppm) | 165 - 175 | 168 |

| IR (C=O Stretch, cm⁻¹) | 1640 - 1660 | 1650 |

Note: The data in this table is illustrative and based on general spectroscopic principles and data for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For a series of 4-amino-N-(3,4-dimethylphenyl)benzamide analogues, a QSAR model would typically be developed by calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, van der Waals volume), hydrophobic (e.g., logP), and topological in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. igi-global.comunair.ac.id

A hypothetical QSAR equation for a series of benzamide derivatives might look like:

pIC₅₀ = 0.5 * logP - 0.2 * MolecularWeight + 1.5 * NumHDonors + 2.1

This equation would suggest that biological activity (expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC₅₀) increases with increasing hydrophobicity (logP) and the number of hydrogen bond donors, while it decreases with increasing molecular weight. Such models provide a quantitative framework for understanding the structure-activity relationships within a chemical series and for prioritizing the synthesis of new compounds with potentially improved activity. igi-global.comunair.ac.id

Development of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in medicinal chemistry for forecasting the biological activity of compounds based on their molecular structures. For benzamide derivatives, these models have been successfully developed to predict their anticonvulsant properties.

The development of such models typically involves a dataset of compounds with known biological activities. For a series of substituted benzamides and benzylamines with anticonvulsant activity, a training set of 41 analogues was utilized to establish a relationship between their chemical structures and their biological effects. nih.gov The process involves calculating various molecular descriptors for each compound in the dataset and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity.

Topological descriptors, which are numerical representations of a molecule's connectivity, have proven particularly useful in predicting the anticonvulsant activity of this class of compounds. nih.gov These descriptors can be calculated from the 2D representation of the molecule and include indices such as the Wiener's index, Zagreb group parameter, and the eccentric connectivity index. nih.gov

The predictive power of these models is rigorously validated to ensure their reliability. A high degree of accuracy in prediction, with percentages reaching up to 97% for some models, has been reported for anticonvulsant benzamides. nih.gov This indicates a strong correlation between the selected topological descriptors and the anticonvulsant activity.

Table 1: Predictive Accuracy of Different Topological Descriptors for Anticonvulsant Activity of Benzamide Analogues

| Topological Descriptor | Prediction Accuracy (%) |

|---|---|

| Wiener's Index | ~97% |

| Eccentric Connectivity Index | Not specified |

| Zagreb Group Parameter | ~88% |

Data derived from a study on a series of substituted benzamides/benzylamines. nih.gov

Correlation of Molecular Descriptors with Observed Preclinical Efficacy

The preclinical efficacy of 4-amino-N-(3,4-dimethylphenyl)benzamide and its analogues as anticonvulsants is strongly linked to specific molecular features. Molecular modeling studies have been pivotal in identifying these correlations, providing insights into the mechanism of action at a molecular level.

One of the most critical factors influencing the anticonvulsant potency of N-phenylbenzamide derivatives is their conformational presentation. Molecular modeling studies on potent analogues, such as 4-amino-N-(2-ethylphenyl)benzamide, have revealed that a specific low-energy conformation is essential for high efficacy. nih.gov This optimal conformation allows the molecule to interact effectively with its biological target. The translocation of a methyl group, as seen in the isomerization from a 2,6-dimethylphenyl moiety to a 2-ethylphenyl group, can maintain this crucial conformation, thereby preserving potent anticonvulsant activity. nih.gov

In addition to conformational descriptors, other molecular properties have been correlated with preclinical efficacy. For instance, in a broader context of N-phenylbenzamides with different biological activities, lipophilicity (expressed as cLogP) has been a key parameter in structure-activity relationship (SAR) studies. nih.gov While a certain degree of lipophilicity is often required for membrane permeability and reaching the target site, excessive lipophilicity can lead to pharmacokinetic challenges. nih.gov

Furthermore, the electronic properties of the substituents on the phenyl rings play a significant role. The incorporation of electron-withdrawing groups has been shown to influence the potency of N-phenylbenzamide analogues in some biological screens. nih.gov

Table 2: Molecular Descriptors and their Correlation with Preclinical Efficacy of Benzamide Analogues

| Molecular Descriptor | Correlation with Efficacy | Rationale |

|---|---|---|

| Conformation | High | A specific low-energy conformation is crucial for effective binding to the biological target. nih.gov |

| Wiener's Index | High | This topological descriptor shows a strong predictive correlation with anticonvulsant activity. nih.gov |

| Lipophilicity (cLogP) | Moderate to High | Influences absorption, distribution, and metabolism, with an optimal range for efficacy. nih.gov |

| Electronic Properties | Moderate | Electron-withdrawing or donating nature of substituents can modulate biological activity. nih.gov |

Preclinical Pharmacological Research on 4 Amino N 3,4 Dimethylphenyl Benzamide Analogues: Mechanistic Investigations

Anticonvulsant Activity Studies in Animal Models

Analogues of 4-aminobenzamide (B1265587) have been extensively evaluated in preclinical models of epilepsy, revealing potent anticonvulsant properties. These studies aim to understand the structural requirements and mechanisms for seizure inhibition.

Mechanism-Based Studies of Seizure Inhibition Thresholds

The anticonvulsant action of 4-aminobenzamide analogues is often assessed in animal models that are predictive of specific mechanistic pathways. The two most common models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures and suggests activity against voltage-gated sodium channels, and the pentylenetetrazole (PTZ) induced seizure test, which is a model for absence seizures and suggests involvement of the GABAergic system. mdpi.com

Research on a series of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides demonstrated that the analogue featuring a 3,4-dimethylphenyl group was the most active in increasing the seizure inhibition threshold in the PTZ model. This finding, supported by molecular docking studies, suggests a mechanism involving interaction with the GABA-A receptor. In contrast, other analogues such as 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) and 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) show high potency in the MES test but are ineffective against seizures induced by subcutaneous PTZ. nih.govnih.gov This pharmacological profile is similar to that of the prototype antiepileptic drug phenytoin and points towards a primary mechanism of action involving the blockade of voltage-gated sodium channels, which limits the repetitive firing of neurons. nih.govnih.govepilepsysociety.org.uk

The ability of some analogues, like 4-AEPB, to also increase the seizure threshold in the intravenous PTZ test suggests a more complex mechanism that may involve multiple pathways. nih.gov Generally, the anticonvulsant mechanism for this class of compounds appears to be highly dependent on the specific substitution pattern on the N-phenyl ring, influencing their interaction with different neuronal targets.

Comparative Studies with Prototype Antiepileptic Agents

To contextualize the potency of novel 4-aminobenzamide analogues, their efficacy is often compared with established antiepileptic drugs (AEDs). In preclinical mouse models, 4-amino-N-(2,6-dimethylphenyl)benzamide (also known as ADD 75073 or Ameltolide) demonstrated superior potency in the MES model compared to phenytoin, a first-line AED. nih.gov

Studies have shown that after intraperitoneal administration in mice, the median effective dose (ED50) for Ameltolide was significantly lower than that of phenytoin, indicating a stronger anticonvulsant effect in this model. nih.gov Similarly, the analogue d,l-4-amino-N-(alpha-methylbenzyl)-benzamide also showed favorable potency compared to both phenobarbital and phenytoin in the same assays. nih.gov These comparative data underscore the potential of the 4-aminobenzamide scaffold for developing highly potent anticonvulsant agents.

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Prototype Drug | Prototype ED₅₀ (mg/kg) |

|---|---|---|---|---|---|

| 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) | Mouse (i.p.) | MES | 2.6 | Phenytoin | 9.5 |

| 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) | Mouse (oral) | MES | 1.7 | - | - |

| d,l-4-Amino-N-(alpha-methylbenzyl)-benzamide | Mouse (i.p.) | MES | 18.02 | Phenytoin | - |

| 4-Amino-N-amylbenzamide | Mouse (i.p.) | MES | 42.98 | - | - |

Antimicrobial Activity Investigations

Beyond their effects on the central nervous system, benzamide (B126) derivatives have demonstrated significant potential as antimicrobial agents. In vitro studies have explored their efficacy against a range of bacterial and fungal pathogens.

Mechanistic Basis of Antibacterial and Antifungal Effects in In Vitro Models

The antimicrobial mechanism of benzamide analogues is believed to involve the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of key enzymes necessary for microbial survival or interference with the integrity of the bacterial cell wall. nanobioletters.com The presence of specific functional groups on the benzamide scaffold can enhance penetration through the peptidoglycan layer of bacterial cell walls or improve binding to microbial target sites. nanobioletters.com Some antibiotics are known to induce seizures through mechanisms like GABA antagonism, which highlights the neurological and antimicrobial pathways these compounds can modulate. nih.gov

A variety of in vitro models are used to quantify the antibacterial and antifungal effects of these compounds. The disc diffusion method provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition, while the microdilution method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nanobioletters.commdpi.com

Studies on different series of benzamide derivatives have shown broad-spectrum activity. For instance, a 4-amino-N-[2-(diethylamino)ethyl]benzamide complex showed good activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and the yeast Candida albicans, but weaker activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). mdpi.com Other studies on N-phenylbenzamides and amide derivatives of p-aminobenzoic acid have also confirmed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govresearchgate.net The efficacy is highly structure-dependent, with certain substitutions leading to potent and broad-spectrum antimicrobial effects. mdpi.com

| Compound Class/Derivative | Microorganism | Activity Metric | Result |

|---|---|---|---|

| Benzamide Derivative 5a | E. coli | MIC (μg/mL) | 3.12 |

| Benzamide Derivative 5a | B. subtilis | MIC (μg/mL) | 6.25 |

| Benzamide Derivative 6b | E. coli | MIC (μg/mL) | 3.12 |

| Benzamide Derivative 6c | B. subtilis | MIC (μg/mL) | 6.25 |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide Complex | S. aureus | MIC (μg/mL) | 128 |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide Complex | C. albicans | MIC (μg/mL) | 128 |

| Cyclopropane-containing Amide (F8) | C. albicans | MIC₈₀ (μg/mL) | 16 |

| Cyclopropane-containing Amide (F24) | C. albicans | MIC₈₀ (μg/mL) | 16 |

Anticancer Activity Studies in Cellular and Preclinical Models

The therapeutic potential of 4-aminobenzamide analogues extends to oncology, where numerous derivatives have been investigated for their ability to inhibit the growth of cancer cells.

Evaluation of Antitumor Properties in In Vitro Cell Lines (e.g., Spheroid Models)

The initial evaluation of the anticancer potential of 4-aminobenzamide analogues is typically performed using in vitro cancer cell line models. The MTT assay is a common method used to assess the cytotoxicity of compounds by measuring the reduction in cell viability. nih.gov Research has shown that various derivatives possess potent antiproliferative activity against a range of human cancer cell lines, including those from lung, breast, colon, liver, and kidney cancers. nih.govnih.govnih.gov

The mechanism of antitumor action can be multifaceted. Some 4-methylbenzamide derivatives have been investigated as potential inhibitors of protein kinases, such as PDGFRα and PDGFRβ, which are crucial for cancer cell signaling and proliferation. nih.gov Other derivatives have shown a high correlation with the activity of Tamoxifen, suggesting a mechanism involving the modulation of estrogen receptors. researchgate.net One o-aminobenzamide analogue, F8, was found to exert its antitumor effect by regulating cell cycle-related proteins (CDK2, p21) and inducing apoptosis. nih.gov

To better mimic the three-dimensional environment of solid tumors, advanced in vitro models such as tumor spheroids are used. These 3D models provide more physiologically relevant data on drug efficacy. Studies on novel 4-oxobutanamide derivatives have shown that lead compounds can inhibit the proliferation, adhesion, and invasion of cancer cells in both 2D and xenograft models. nih.gov This demonstrates the potential of these compounds to not only kill cancer cells but also to prevent metastasis. The evaluation in spheroid models confirms the ability of these compounds to penetrate tumor tissue and exert their cytotoxic effects, a critical step in preclinical development.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Result (µM) |

|---|---|---|---|

| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | IC₅₀ | 2.27 |

| 4-Methylbenzamide Derivative 10 | HL-60 (Leukemia) | IC₅₀ | 1.52 |

| o-Aminobenzamide Derivative F8 | HGC-27 (Gastric Cancer) | IC₅₀ | 0.26 |

| 4-Oxobutanamide Derivative DN4 | A498 (Kidney Carcinoma) | IC₅₀ | 1.94 |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide 2 | HOP-92 (Lung Cancer) | GI₅₀ | 4.56 |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide 2 | MDA-MB-468 (Breast Cancer) | GI₅₀ | 21.0 |

Mechanistic Studies of Cell Cycle Arrest and Programmed Cell Death Induction

Analogues of 4-amino-N-(3,4-dimethylphenyl)benzamide have been investigated for their potential to halt the proliferation of cancer cells by inducing cell cycle arrest and programmed cell death, or apoptosis. Research into the mechanisms of N-substituted benzamides reveals a distinct pathway for inducing these cellular events, often independent of the p53 tumor suppressor protein, which is a common regulator of cell cycle and apoptosis.

Studies using various cancer cell lines, such as the human promyelocytic leukemia cell line HL60 and the mouse pre-B cell line 70Z/3, have shown that certain benzamide analogues can induce a cell cycle block at the G2/M phase. nih.govresearchgate.net This arrest is a crucial event that occurs prior to the onset of apoptosis. nih.govresearchgate.net The G2/M checkpoint is a critical control point in the cell cycle, ensuring that cells only enter mitosis after DNA damage has been repaired. The ability of these compounds to halt the cell cycle at this phase prevents the proliferation of cancerous cells. Interestingly, this cell cycle arrest has been observed to occur even when apoptosis is inhibited, suggesting it is an independent, preceding event. nih.govresearchgate.net

The induction of apoptosis by these benzamide analogues appears to proceed via the mitochondrial pathway. nih.gov This intrinsic pathway of apoptosis is centered on the mitochondria's role in releasing pro-apoptotic factors into the cytoplasm. Research has demonstrated that treatment with these compounds leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net In the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form a complex known as the apoptosome, which then activates caspase-9. nih.gov The activation of caspase-9, an initiator caspase, subsequently triggers a cascade of effector caspases, such as caspase-3 and -7, which are responsible for executing the apoptotic program and dismantling the cell.

The process is further confirmed by observations that the overexpression of Bcl-2, an anti-apoptotic protein that stabilizes the mitochondrial membrane, can inhibit the apoptosis induced by these benzamides. nih.govresearchgate.net Furthermore, broad-spectrum caspase inhibitors have been shown to reduce apoptosis, confirming the central role of caspases in this process. nih.govresearchgate.net While the p53 protein was found to be upregulated in some cell lines (70Z/3) upon treatment, the fact that apoptosis and G2/M arrest were also induced in p53-deficient cell lines (HL60) indicates that these mechanisms are not dependent on p53 activation. nih.govresearchgate.net

Other related compounds have also been shown to influence the cell cycle at different phases. For instance, certain benzimidazole derivatives can arrest the cell cycle in the G1, S, and G2 phases, depending on the specific compound and cancer cell line. mdpi.com Similarly, novel benzamide derivatives targeting PARP-1 have been found to arrest the cell cycle at the G2/M phase in human colorectal cancer cells. nih.gov

| Compound Class | Cell Line(s) | Observed Effect | Key Mechanistic Findings |

|---|---|---|---|

| N-substituted Benzamides | HL60 (human promyelocytic leukemia), 70Z/3 (mouse pre-B) | G2/M Phase Arrest & Apoptosis | Cytochrome c release, Caspase-9 activation, p53-independent nih.govresearchgate.net |

| Benzimidazole Derivatives | A549 (lung), MDA-MB-231 (breast), SKOV3 (ovarian) | G1, S, or G2 Phase Arrest | Phase of arrest is compound and cell-line dependent mdpi.com |

| Benzamide PARP-1 Inhibitors | HCT116 (human colorectal cancer) | G2/M Phase Arrest & Apoptosis | Accumulation of DNA double-strand breaks, reduced mitochondrial membrane potential nih.gov |

| 2,4-Dinitrobenzenesulfonamide Derivative | K562 (leukemia), Jurkat (leukemia) | G2/M (K562) or G0/G1 (Jurkat) Arrest & Apoptosis | Activation of intrinsic and extrinsic pathways (K562); intrinsic only (Jurkat) ualberta.ca |

Exploration of Other Biological Activities

Beyond their effects on cancer cells, benzamide-based structures have been explored for other potential therapeutic applications, including neuroprotection and antiparasitic activity.

Neuroprotective Effects in Preclinical Models

The aberrant activation of N-methyl-d-aspartate receptors (NMDAR) and the subsequent over-activation of neuronal nitric oxide synthase (nNOS) are key pathogenic events in the neuronal damage associated with ischemic stroke. nih.gov This has led researchers to explore compounds that can interfere with this destructive cascade. A promising strategy involves disrupting the protein-protein interaction (PPI) between the postsynaptic density protein 95 (PSD95) and nNOS. nih.gov

Based on this strategy, a series of novel benzyloxy benzamide derivatives have been developed and evaluated for their neuroprotective potential. nih.gov In preclinical studies using primary cortical neurons, these compounds demonstrated protective effects against glutamate-induced damage. nih.gov One of the most effective compounds from this series was shown to significantly block the association between PSD95 and nNOS in cultured neurons. nih.gov When tested in a rat model of middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke, this compound exhibited powerful therapeutic effects, reducing the infarct size and improving neurological deficit scores. nih.gov

Another benzamide derivative, BN 80933, combines two functions in one molecule: inhibition of neuronal NO synthase and antioxidant activity. nih.gov In a mouse model of transient focal cerebral ischemia, BN 80933 significantly reduced the infarct volume and improved neurological scores when administered after the ischemic event. nih.gov Its mechanism of action also involves reducing the disruption of the blood-brain barrier, decreasing brain edema, and lowering the infiltration of neutrophils into the brain parenchyma, all of which contribute to secondary brain injury after a stroke. nih.gov

| Compound Class/Name | Preclinical Model | Proposed Mechanism of Action | Observed Neuroprotective Effects |

|---|---|---|---|

| Benzyloxy Benzamide Derivatives | Rat MCAO model, primary cortical neurons | Disruption of PSD95-nNOS protein-protein interaction nih.gov | Reduced infarct size, improved neurological score, protection from glutamate-induced damage nih.gov |

| BN 80933 | Mouse MCAO model | Inhibition of neuronal nitric-oxide synthase (nNOS), antioxidant activity nih.gov | Reduced infarct volume, improved neurological score, decreased brain edema and inflammation nih.gov |

| Phenylenediamine Derivatives | Neuronal HT22 cells | Inhibition of oxidative glutamate toxicity nih.gov | Protection against cell death caused by oxidative stress at nanomolar concentrations nih.gov |

Antitrypanosomal Activity against Trypanosoma brucei

Human African Trypanosomiasis, or sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. The need for new, safer, and more effective drugs has prompted the screening of various chemical compounds, including those with benzamide-related structures, for activity against this parasite.

While specific studies on 4-amino-N-(3,4-dimethylphenyl)benzamide were not identified, research on related chemical classes has shown promise. For example, tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and its analogues have been tested against bloodstream-form T. brucei in vitro. nih.gov These studies found that the antitrypanosomal activity was significantly improved by adding electron-withdrawing groups, such as halogens or a nitro group, to the tryptanthrin ring system. nih.gov The most potent compound in one study, 4-aza-8-bromotryptanthrin, exhibited a 50% effective concentration (EC50) of 0.40 μM. nih.gov

Other research has focused on natural products. Novel tetracyclic iridoids isolated from the medicinal plant Morinda lucida have demonstrated potent activity against T. brucei brucei. nih.gov The most active of these compounds, ML-F52, had a 50% inhibitory concentration (IC50) of 0.43 μM. nih.gov Mechanistic studies revealed that these compounds could induce alterations in the parasite's cell cycle and trigger apoptosis, indicating a potential mechanism for their trypanocidal action. nih.gov These findings highlight that various heterocyclic compounds, some of which share structural similarities with benzamide analogues, are being actively investigated as potential leads for the development of new treatments for African trypanosomiasis.

Analytical Methodologies for Research and Characterization of 4 Amino N 3,4 Dimethylphenyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-amino-N-(3,4-dimethylphenyl)benzamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum for 4-amino-N-(3,4-dimethylphenyl)benzamide would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) and amide (-NH-) protons, and the two methyl (-CH₃) groups. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would help to establish the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. The spectrum would show unique signals for each carbon atom in the aromatic rings, the methyl groups, and the carbonyl group of the amide.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (multiple) | 6.6 - 7.8 | Multiplet | |

| Amide NH | ~8.0 - 9.0 | Singlet | |

| Amine NH₂ | ~3.5 - 4.5 | Singlet (broad) | |

| Methyl CH₃ (x2) | ~2.2 - 2.3 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-amino-N-(3,4-dimethylphenyl)benzamide would exhibit characteristic absorption bands confirming its key structural features. For related aminobenzamide structures, characteristic peaks include strong absorption for the carbonyl group and peaks corresponding to amine groups. nih.gov

An illustrative data table of expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H (Amide) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of 4-amino-N-(3,4-dimethylphenyl)benzamide is C₁₅H₁₆N₂O, corresponding to a molecular weight of 240.31 g/mol . 1int.co.uk High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. nih.gov The fragmentation pattern would likely show characteristic losses of groups related to the amide and amine functionalities.

Chromatographic Separation and Purity Assessment in Research Settings

Chromatographic methods are crucial for separating the target compound from reaction mixtures, monitoring the progress of a synthesis, and assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to qualitatively monitor chemical reactions and check the purity of a sample. nih.govmdpi.com A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent). The spots can be visualized under UV light or by using a staining agent. mdpi.comarkat-usa.org The retention factor (Rf) value is characteristic for a compound in a specific solvent system and can be compared to that of a known standard.

Liquid Chromatography for Quantitative Analysis in Research Samples

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It is widely used for purity assessment of synthesized compounds.

For 4-amino-N-(3,4-dimethylphenyl)benzamide, a reverse-phase HPLC method would likely be employed. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com A UV detector is commonly used for detection, as the aromatic rings in the molecule will absorb UV light. By running a sample of the synthesized compound, its purity can be determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram. Purity levels greater than 99% are often achievable and verifiable with this method. ruifuchems.com

Crystallographic Analysis for Solid-State Structure Determination

While specific crystallographic data for 4-amino-N-(3,4-dimethylphenyl)benzamide is not available in the surveyed literature, the analysis of a closely related parent compound, N-(3,4-dimethylphenyl)benzamide, offers significant insights into the likely structural characteristics. The addition of a 4-amino group to the benzamide (B126) ring is expected to introduce new intermolecular interactions, primarily through hydrogen bonding, which would influence the crystal packing.

X-ray Diffraction Studies for Molecular Conformation and Crystal Packing

X-ray diffraction studies are crucial for determining the precise molecular conformation and the arrangement of molecules in a crystal. In a typical experiment, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule.

For the parent compound, N-(3,4-dimethylphenyl)benzamide, X-ray diffraction analysis has revealed an orthorhombic crystal system. nih.gov The conformation of the N-H bond in this related molecule is reported to be anti to the meta-methyl substituent on the aniline ring. nih.gov This specific orientation is a key feature of its molecular geometry. The bond parameters in N-(3,4-dimethylphenyl)benzamide are similar to those found in other benzanilides. nih.gov

The molecular packing in the crystal of N-(3,4-dimethylphenyl)benzamide is characterized by a column-like structure. nih.gov This arrangement is primarily dictated by intermolecular hydrogen bonds. It is anticipated that the introduction of a 4-amino group in 4-amino-N-(3,4-dimethylphenyl)benzamide would lead to a more complex hydrogen-bonding network, potentially altering the crystal packing arrangement significantly.

Below is a table summarizing the crystallographic data for the related compound, N-(3,4-dimethylphenyl)benzamide. nih.gov

| Crystal Data | N-(3,4-dimethylphenyl)benzamide |

| Chemical Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 |

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| a (Å) | 9.1082 (2) |

| b (Å) | 9.8123 (2) |

| c (Å) | 28.5126 (8) |

| V (ų) | 2548.24 (10) |

| Z | 8 |

Elucidation of Intramolecular and Intermolecular Interactions

The stability of a crystal structure is governed by a network of intramolecular and intermolecular interactions. Intramolecular interactions, such as the conformation of the amide linkage and the relative orientation of the aromatic rings, define the shape of the molecule. Intermolecular interactions, including hydrogen bonding and van der Waals forces, dictate how the molecules pack together.

In the case of N-(3,4-dimethylphenyl)benzamide, the primary intermolecular interaction is the N—H⋯O hydrogen bond, which links the molecules into chains. nih.gov For 4-amino-N-(3,4-dimethylphenyl)benzamide, the presence of the additional amino group would introduce N—H donors, leading to the possibility of N—H⋯O and N—H⋯N hydrogen bonds. These interactions would likely play a dominant role in the crystal packing, potentially forming sheets or a three-dimensional network.

A summary of the key hydrogen bond geometry for N-(3,4-dimethylphenyl)benzamide is provided in the table below. nih.gov

| Hydrogen Bond Geometry (Å, °) | |

| D—H⋯A | N1—H1N⋯O1i |

| D—H | 0.84 (2) |

| H⋯A | 2.12 (2) |

| D⋯A | 2.948 (2) |

| D—H⋯A | 165 (2) |

Future Research Directions and Theoretical Applications in Chemical Biology

Rational Design of Novel Benzamide (B126) Scaffolds with Tuned Biological Specificity

The rational design of new chemical entities based on the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold is a promising avenue for discovering next-generation therapeutics. This approach moves beyond traditional high-throughput screening by employing a deep understanding of structure-activity relationships (SAR) to guide the synthesis of compounds with desired biological activities. Key to this endeavor is the application of advanced computational tools for targeted ligand design.

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of novel compounds with high affinity and selectivity for their biological targets. For the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold, a variety of in silico techniques can be employed to guide the design of new analogs.

Molecular docking simulations can predict the binding orientation and affinity of benzamide derivatives within the active site of a target protein. nih.gov This information is crucial for understanding the molecular basis of interaction and for identifying key residues that can be exploited for enhanced binding. For instance, docking studies have been successfully used to design benzamide derivatives as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and various protein kinases. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of benzamide analogs with their biological activity. nih.gov These models generate predictive maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications are likely to improve potency.

Pharmacophore modeling is another powerful tool that can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov By generating a pharmacophore model based on known active benzamide derivatives, virtual screening of large compound libraries can be performed to identify novel scaffolds that fit the model and are therefore likely to be active.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability and the identification of subtle conformational changes that may influence activity. nih.gov These simulations can offer deeper insights into the interactions governing the binding of benzamide derivatives to their targets.

The following table summarizes some of the key computational tools and their applications in the rational design of benzamide-based compounds.

| Computational Tool | Application in Benzamide Ligand Design | Potential Insights |

| Molecular Docking | Predicts the binding mode and affinity of benzamide analogs to a target protein. researchgate.netnih.gov | Identification of key binding interactions and guidance for structural modifications. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D structural features of benzamide derivatives with their biological activity. nih.gov | Predictive models for designing more potent compounds. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features for biological activity. nih.gov | Virtual screening of compound libraries to find new active scaffolds. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. nih.gov | Assessment of binding stability and elucidation of dynamic interactions. |

Exploration of Multi-Targeting Strategies for Complex Biological Systems

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple signaling pathways. frontiersin.org The traditional "one-target, one-drug" approach has shown limitations in treating such diseases, leading to the emergence of polypharmacology—the concept of designing single molecules that can modulate multiple targets. nih.govacs.org The benzamide scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its ability to be readily functionalized with different pharmacophoric groups. nih.govmdpi.com

For instance, in the context of Alzheimer's disease, benzamide derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes involved in the disease pathology. mdpi.com Similarly, benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents that combine monoamine oxidase B (MAO-B) inhibition with iron chelation. nih.gov In oncology, the development of dual inhibitors targeting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs) has been explored using benzamide-based scaffolds. researchgate.net

Future research on 4-amino-N-(3,4-dimethylphenyl)benzamide could involve the strategic incorporation of chemical moieties known to interact with various disease-relevant targets. This approach could lead to the discovery of novel MTDLs with enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

A thorough understanding of the mechanism of action of a drug candidate is crucial for its successful development. While traditional 2D cell cultures have been instrumental in initial screenings, they often fail to recapitulate the complex microenvironment of human tissues. drugtargetreview.com The development and utilization of more physiologically relevant in vitro and in vivo models are therefore essential for elucidating the mechanisms of action of novel benzamide derivatives.

Advanced in vitro models, such as 3D cell cultures (spheroids and organoids), provide a more accurate representation of tissue architecture and cell-cell interactions. drugtargetreview.com These models can be used to assess the efficacy and toxicity of benzamide compounds in a more realistic setting. technologynetworks.com For example, tumor organoids derived from patients can be used to test the anti-cancer activity of new benzamide analogs and to identify potential biomarkers of response. fau.eu

In vivo models play a critical role in evaluating the pharmacokinetic and pharmacodynamic properties of drug candidates in a whole-organism context. The zebrafish (Danio rerio) has emerged as a powerful model organism for drug discovery due to its genetic tractability, optical transparency, and rapid development. nih.govnih.gov Zebrafish models can be used for high-throughput screening of benzamide libraries to identify compounds with specific phenotypic effects, such as anti-inflammatory or anti-angiogenic activity. nih.govyoutube.com

The following table outlines some advanced models and their potential applications in the study of benzamide derivatives.

| Model System | Application in Benzamide Research | Key Advantages |

| 3D Spheroids/Organoids | Efficacy and toxicity testing in a more physiologically relevant context. drugtargetreview.com | Mimics tissue architecture and cell-cell interactions. drugtargetreview.com |

| Zebrafish (Danio rerio) | High-throughput screening for phenotypic effects and toxicity. nih.govnih.gov | Rapid development, optical transparency, and genetic tractability. nih.gov |

| Humanized Mice | Evaluation of efficacy and immune response in a model with a humanized immune system. mdpi.com | More accurate prediction of human immune responses. mdpi.com |

Integration of Synthetic and Biological Research for Optimized Compound Discovery

The discovery of novel and optimized therapeutic agents requires a seamless integration of synthetic chemistry and biological research. ethz.charagen.com This iterative process involves the design and synthesis of new compounds, followed by comprehensive biological evaluation, with the results from biological testing feeding back to inform the design of the next generation of molecules. nih.gov

For the development of derivatives of 4-amino-N-(3,4-dimethylphenyl)benzamide, medicinal chemists can synthesize a focused library of analogs with systematic modifications to the aromatic rings and the amide linker. nih.gov These compounds would then be subjected to a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties.

Chemical biology approaches, such as the development of chemical probes, can be employed to identify the cellular targets of active benzamide compounds and to elucidate their mechanism of action. researchgate.netacs.org This information is invaluable for optimizing lead compounds and for developing biomarkers to monitor target engagement in preclinical and clinical studies.

The synergy between synthetic and biological research is crucial for navigating the complex landscape of drug discovery and for translating promising lead compounds into effective therapies. The continued application of this integrated approach will be essential for unlocking the full therapeutic potential of the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold.

Q & A

Q. How can the crystal structure of 4-amino-N-(3,4-dimethylphenyl)benzamide be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Crystals can be grown via slow evaporation in ethanol, and data collected using a diffractometer (e.g., Oxford Diffraction Xcalibur with a CCD detector). Refinement using SHELXL and visualization with ORTEP-III are critical. Key parameters include torsional angles (e.g., C–N–C=O conformation) and hydrogen-bonding networks (e.g., N–H⋯O interactions), which stabilize the lattice . For example, similar benzamide derivatives exhibit dihedral angles >80° between aromatic rings, influencing molecular packing .

Q. What synthetic routes are optimal for preparing 4-amino-N-(3,4-dimethylphenyl)benzamide?

Methodological Answer: The compound can be synthesized via coupling 4-aminobenzoic acid with 3,4-dimethylaniline using activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). Reaction monitoring via TLC and purification via recrystallization (ethanol/water) ensures purity . Characterization requires FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (amide proton δ ~10 ppm, aromatic signals for substituents), and elemental analysis .

Q. How can substituent effects on the benzamide core influence physicochemical properties?

Methodological Answer: Substituents alter electron density and steric effects. For example, methyl groups on the aniline ring (3,4-dimethyl) increase hydrophobicity (logP), while the amino group enhances hydrogen-bonding capacity. Comparative studies using HPLC (for solubility) and DSC (melting point trends) can quantify these effects. Structural analogs with chloro or methoxy substituents show varied packing efficiencies in XRD studies .

Advanced Research Questions

Q. What computational methods validate the intermolecular interactions in 4-amino-N-(3,4-dimethylphenyl)benzamide?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict vibrational spectra, which are cross-validated with experimental IR data . Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., H-bonding vs. van der Waals). For related compounds, H⋯H (40–50%) and H⋯O (15–20%) interactions dominate .

Q. How can researchers resolve contradictions in crystallographic data for benzamide derivatives?